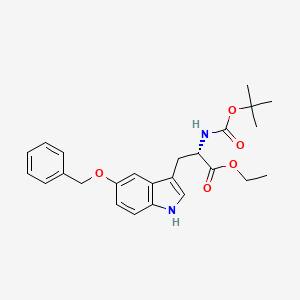

ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Description

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate is a modified tryptophan derivative designed for specialized applications in peptide synthesis and medicinal chemistry. Its structure features three critical functional groups:

- Ethyl ester: Enhances lipophilicity and stability during synthesis.

- Benzyloxy group at position 5: Introduces steric bulk and protects the indole ring from undesired side reactions.

- tert-Butoxycarbonyl (Boc) group: Protects the α-amino group, enabling selective deprotection under acidic conditions .

This compound is synthesized through sequential protection steps: (1) acylation of L-tryptophan with Boc-azide to introduce the Boc group, followed by (2) benzyloxy substitution at position 5 and (3) esterification with ethanol. Its primary use lies in peptide synthesis, where selective deprotection of the Boc group allows controlled elongation of peptide chains .

Properties

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDLNDKTYFWUDM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Indole Core and Precursors

The foundation of this compound is the indole nucleus, which can be prepared via established methods such as the Fischer indole synthesis or through commercial availability of substituted indoles. For the specific substitution pattern, 6-benzyloxyindole derivatives are synthesized through halogenation and subsequent substitution reactions, typically involving:

Reaction of 6-benzyloxyindole with phosphorus oxychloride (POCl₃) in DMF to yield 6-benzyloxyindole-3-carbaldehyde, serving as a key intermediate.

Functionalization at the 3-position via nitration or formylation to introduce aldehyde groups, facilitating subsequent transformations.

Formation of the Tryptophan Scaffold

The tryptamine derivative is constructed through a reductive amination or nucleophilic addition:

Reaction of the indole aldehyde with aminoalkyl derivatives (e.g., tryptamine or protected tryptamine) under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) yields aminoalkyl intermediates with high stereoselectivity.

Protection of amino groups with tert-butoxycarbonyl (Boc) groups is performed to prevent side reactions during subsequent steps.

Construction of the Tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) protecting group is introduced onto the amino group:

Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in an inert solvent (e.g., dichloromethane or ethyl acetate) yields the N-Boc protected tryptophan derivative.

Reaction conditions are carefully controlled (room temperature, inert atmosphere) to prevent overreaction or racemization.

Final Coupling to Form the Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Coupling of the protected tryptophan scaffold with an ethyl ester moiety is achieved via peptide coupling reagents such as N,N'-carbonyldiimidazole (CDI) or via esterification with ethyl chloroformate derivatives.

Introduction of the benzyloxy group at the 5-position is performed through nucleophilic aromatic substitution or via selective functionalization of the indole ring, often involving halogenation followed by benzyl protection.

Purification involves chromatographic techniques such as flash chromatography on silica gel, utilizing solvent gradients (e.g., hexane/ethyl acetate) to isolate the desired compound with high purity.

Stereoselectivity and Enantiomeric Purity

Chiral catalysts or chiral auxiliaries such as (R,R)-DIPAMP rhodium complexes are employed during hydrogenation steps to ensure enantiomeric purity, especially at the chiral centers of the tryptophan backbone.

Optical resolution or chiral chromatography may be used to obtain enantiomerically pure compounds, which are critical for biological activity.

Data Summary and Reaction Scheme

| Step | Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Halogenation / Formylation | POCl₃, DMF | Room temp | Indole core functionalization |

| 2 | Nucleophilic addition / reductive amination | Tryptamine derivatives, NaBH₄ | Reflux | Scaffold assembly |

| 3 | Esterification | Ethanol, acid catalyst | Reflux | Ester formation |

| 4 | Benzyl protection | Benzyl alcohol derivatives | Basic conditions | Protecting hydroxyl groups |

| 5 | Boc protection | Boc₂O, triethylamine | Room temp | Amine protection |

| 6 | Coupling / Final functionalization | CDI, benzyl halides | Room temp | Compound assembly |

Notes on Synthesis and Research Findings

The synthesis emphasizes regioselective functionalization of the indole nucleus, particularly at the 5-position for benzyloxy substitution, which is achieved via halogenation followed by benzylation.

Stereochemical control is maintained during hydrogenation steps using chiral rhodium catalysts, ensuring the formation of the desired enantiomer of tryptophan derivatives.

The use of protecting groups such as Boc and benzyl ensures selectivity and stability of intermediates, facilitating multistep synthesis.

Purification techniques involve chromatography and crystallization, with analytical validation via NMR, MS, and HPLC to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Conversion of ester groups to alcohols.

Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders. Tryptophan derivatives are known for their role in serotonin synthesis, which is crucial for mood regulation and can influence conditions such as depression and anxiety .

b. Anticancer Research

Recent studies have indicated that tryptophan derivatives may exhibit anticancer properties. The incorporation of this compound into synthetic pathways allows for the development of new molecules that can target cancer cell metabolism and growth . Research into its efficacy in inhibiting tumor growth is ongoing.

Peptide Synthesis

a. Building Block for Peptides

This compound acts as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the coupling reactions necessary for peptide formation, allowing for the selective deprotection of the amino group at a later stage . This property is critical in generating complex peptides with specific biological activities.

b. Synthesis of Bioactive Peptides

This compound is utilized to synthesize peptides that mimic natural signaling molecules. These peptides can be designed to interact with specific receptors or enzymes, potentially leading to therapeutic applications in treating various diseases .

Structural Biology

a. X-ray Crystallography Studies

The compound's structural characteristics make it suitable for studies involving X-ray crystallography, where understanding the three-dimensional arrangement of atoms can elucidate its interaction with biological targets . Such studies are essential for drug design and optimization.

Case Study 1: Synthesis of Antitumor Agents

A recent study focused on synthesizing novel tryptophan derivatives using this compound as a starting material. The resulting compounds showed promising activity against various cancer cell lines, demonstrating the potential for developing new anticancer therapies.

Case Study 2: Neuropharmacological Applications

Research has indicated that derivatives of tryptophan can modulate serotonin pathways effectively. This compound was incorporated into compounds tested for their ability to enhance serotonin receptor activity, showing potential benefits for treating mood disorders.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the benzyloxy group can participate in various interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Substituents and Protecting Groups

- Ethyl 5-(benzyloxy)-N-Boc-L-tryptophanate : Combines Boc (amine protection), benzyloxy (indole modification), and ethyl ester (carboxyl protection). This multi-protection strategy enables sequential reactivity in peptide synthesis.

- N-Boc-L-tryptophan : Lacks the benzyloxy and ethyl ester groups, making it less sterically hindered but more polar due to the free carboxylic acid .

- 5-Substituted DL-tryptophans (e.g., 5-methyl, 5-bromo, 5-methoxy): These derivatives, synthesized via electrophilic substitution, modify the indole ring’s electronic properties but lack protective groups, limiting their utility in stepwise synthesis .

Solubility and Stability

- The ethyl ester in the target compound increases lipid solubility compared to free carboxylic acids (e.g., N-Boc-L-tryptophan), facilitating organic-phase reactions.

- Boc-protected compounds are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas benzyloxy groups require hydrogenolysis for removal .

Data Table: Comparative Analysis of Tryptophan Derivatives

Research Findings and Key Considerations

- Reactivity : The benzyloxy group in the target compound reduces electrophilic substitution at position 5, a common side reaction in tryptophan derivatives .

- Synthetic Efficiency : Ethyl esters are less prone to hydrolysis during Boc deprotection compared to methyl esters, improving yield in long peptide chains.

Biological Activity

Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate is a synthetic derivative of L-tryptophan, notable for its complex structure and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

This compound features a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 438.516 g/mol .

Synthesis Methods

The synthesis typically involves several key steps:

- Protection of the Amino Group : The amino group of L-tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Introduction of the Benzyloxy Group : The hydroxyl group is introduced by reacting the protected tryptophan with benzyl bromide in the presence of potassium carbonate.

- Esterification : The carboxylic acid group is esterified by reacting the intermediate with ethanol under reflux conditions with sulfuric acid as a catalyst .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The Boc protecting group enhances stability during reactions, while the benzyloxy group can participate in diverse interactions, potentially influencing enzyme-substrate interactions and protein folding.

Research Findings

- Enzyme Interactions : Studies have indicated that derivatives similar to this compound can influence enzyme activity. For instance, modifications to tryptophan residues have been shown to affect enzyme kinetics and binding affinities .

- Potential Therapeutic Applications : Research suggests that compounds like this compound may serve as intermediates in the development of peptide-based therapeutics. Its structural features allow for modifications that could enhance bioactivity against specific targets .

- Case Study - Inhibition Studies : Inhibitory studies on related tryptophan derivatives have shown promise in targeting bacterial enzymes involved in cell wall synthesis, suggesting potential applications in antibiotic development .

Comparative Analysis

To understand its unique properties, a comparison with other tryptophan derivatives is useful:

| Compound Name | Key Features | Stability | Reactivity |

|---|---|---|---|

| This compound | Contains both benzyloxy and Boc groups | High due to Boc protection | High due to benzyloxy group |

| Ethyl 5-(benzyloxy)-L-tryptophanate | Lacks Boc protection | Moderate | Moderate |

| N-(tert-butoxycarbonyl)-L-tryptophanate | Lacks benzyloxy group | High | Low |

| Ethyl L-tryptophanate | Lacks both protective groups | Low | Low |

This table illustrates how the combination of functional groups in this compound contributes to its stability and reactivity, making it a versatile compound for further chemical modifications.

Q & A

Q. What steps resolve inconsistent chromatographic retention times in HPLC analysis?

- Column Calibration : Use a certified reference standard (e.g., N-Acetyl-5-benzyloxy-DL-tryptophan) to calibrate the column.

- Mobile Phase Optimization : Adjust pH and organic solvent ratios (e.g., acetonitrile:water) to improve peak resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.